(R)-3-((R)-1-Methylpyrrolidin-2-yl)piperidine
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Overview
Description
®-3-(®-1-Methylpyrrolidin-2-yl)piperidine is a chiral compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(®-1-Methylpyrrolidin-2-yl)piperidine can be achieved through various methods. One common approach involves the use of a transaminase enzyme to generate a key reactive intermediate, which then undergoes a Mannich reaction to form the desired piperidine derivative . Another method involves the stereoselective synthesis of 2,6-disubstituted piperidine alkaloids, focusing on the control of stereochemistry at specific positions .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the use of catalytic processes to ensure high yield and stereoselectivity. For example, an organocatalyzed asymmetric aza-Diels–Alder reaction followed by iminium ion-induced cyclization can be employed to produce piperidine derivatives with excellent stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
®-3-(®-1-Methylpyrrolidin-2-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction can produce various hydrogenated piperidine compounds .
Scientific Research Applications
®-3-(®-1-Methylpyrrolidin-2-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(®-1-Methylpyrrolidin-2-yl)piperidine involves its interaction with specific molecular targets. For instance, piperidine derivatives can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition increases acetylcholine levels, which can enhance cholinergic function in the brain.
Comparison with Similar Compounds
Similar Compounds
2,6-Disubstituted Piperidine Alkaloids: These compounds share a similar piperidine core structure but differ in the substituents at positions 2 and 6.
N-Acylpiperidines: These derivatives have an acyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness
®-3-(®-1-Methylpyrrolidin-2-yl)piperidine is unique due to its specific chiral configuration and the presence of a pyrrolidine ring fused to the piperidine core. This unique structure imparts distinct stereochemical properties and potential biological activities .
Properties
IUPAC Name |
(3R)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h9-11H,2-8H2,1H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOJUAZWENUSBT-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1[C@@H]2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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